ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a hydrazide derivative with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Ethyl 3-[4-(1H-indol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Ethyl 3-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-20-15(19)14-16-13(17-21-14)11-5-7-12(8-6-11)18-9-3-4-10-18/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQNOOTKWWQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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